REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]2[O:6][C:7]([F:10])([F:9])[O:8][C:4]=2[CH:3]=1.[Li]CCCC.CN([CH:21]=[O:22])C>C1COCC1>[F:9][C:7]1([F:10])[O:6][C:5]2[CH:11]=[CH:12][C:2]([CH:21]=[O:22])=[CH:3][C:4]=2[O:8]1
|
Name
|
|
Quantity
|
127 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC(O2)(F)F)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 10 min in the cold,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 30 min in the cold, then the cold bath
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
STIRRING
|
Details
|
the reaction is stirred for 1.5 h at ambient temperature
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with 150 mL of saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed 2× with ether
|
Type
|
WASH
|
Details
|
The combined organics are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)C=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |